molecular formula C7H11NNa3O6+3 B11816656 trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid

trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid

Cat. No.: B11816656
M. Wt: 274.13 g/mol
InChI Key: OHOTVSOGTVKXEL-WJXVXWFNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid typically involves the reaction of chloroacetic acid with ammonia, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications. For example, oxidation can lead to the formation of nitrilotriacetic acid derivatives with different metal-binding capabilities .

Scientific Research Applications

Trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid exerts its effects involves its ability to bind metal ions through its carboxylate groups. This binding forms stable complexes with metal ions, preventing them from participating in unwanted reactions. The molecular targets include various metal ions, and the pathways involved are related to metal ion chelation and stabilization .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and other aminopolycarboxylic acids.

Comparison

Compared to these similar compounds, trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid has unique properties, such as its specific metal-binding capabilities and stability under various conditions. Its structure allows for selective binding of certain metal ions, making it particularly useful in applications where precise metal ion control is required .

Properties

Molecular Formula

C7H11NNa3O6+3

Molecular Weight

274.13 g/mol

IUPAC Name

trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid

InChI

InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/t4-;;;/m0.../s1

InChI Key

OHOTVSOGTVKXEL-WJXVXWFNSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+]

Canonical SMILES

CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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